3-(Pyridin-2-yl)-1,2,4-triazin-5(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains both pyridine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazine compounds.
Scientific Research Applications
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound has a similar triazole ring structure but with different substituents.
2-(Pyridin-2-yl)pyrimidine: This compound contains a pyrimidine ring instead of a triazine ring.
Uniqueness
3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one is unique due to its specific combination of pyridine and triazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
49772-17-0 |
---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-pyridin-2-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H6N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-5H,(H,11,12,13) |
InChI Key |
ICDKTZGUBOYWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.